(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine
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Overview
Description
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine is an organic compound characterized by the presence of an imine group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .
Industrial Production Methods
Industrial production of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine may involve large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the imine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amides.
Scientific Research Applications
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The ether linkage may influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine: Unique due to its combination of an imine group and an ether linkage.
Ethanolamine: Contains an amine group and an alcohol group, lacking the imine functionality.
Ethylamine: Contains a primary amine group, lacking the ether linkage.
Properties
CAS No. |
93555-19-2 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)ethanimine |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6-8-4-2/h3-4H,2,5-6H2,1H3 |
InChI Key |
CVHPYSYIVVIAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC=NCCOC=C |
Origin of Product |
United States |
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